3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide
Overview
Description
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide involves several steps. The process typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may vary, but they generally involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide stands out due to its unique chemical structure and properties. Similar compounds include 3-[(4-methoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide and tris[4-(1H-imidazol-1-yl)phenyl]amine. These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-11-10-19-17(21)14-4-3-5-15(12-14)20-18(22)13-6-8-16(24-2)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKICFBIOXMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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